molecular formula C6H13Cl2N3 B2815905 [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride CAS No. 1609396-60-2

[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride

Cat. No. B2815905
CAS RN: 1609396-60-2
M. Wt: 198.09
InChI Key: FCUSSSWEEZLAQX-UHFFFAOYSA-N
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Description

“[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1609396-60-2 . It has a molecular weight of 198.09 and its IUPAC name is 2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . One of the carbon atoms is attached to an ethyl group and a methyl group is attached to the pyrazole ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 198.09 . The InChI key of the compound is FCUSSSWEEZLAQX-UHFFFAOYSA-N .

Scientific Research Applications

Catalysis in Polymerization Processes

Pyrazolyl compounds, including those related to [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride, have been investigated for their catalytic properties. For example, zinc complexes derived from similar pyrazolyl compounds have shown effectiveness as catalysts in the copolymerization of CO2 and cyclohexene oxide. This process leads to the formation of poly(cyclohexene carbonate) and cyclohexene carbonate, highlighting the potential of these compounds in polymer science and environmental applications (Matiwane, Obuah, & Darkwa, 2020).

Structural and Coordination Chemistry

Pyrazolyl ligands, closely related to this compound, are significant in the synthesis of metal complexes. These complexes have been structurally characterized and are essential in understanding coordination chemistry. Such studies contribute to the development of new materials and catalysts with specific properties (Massoud et al., 2015).

Development of Antimicrobial and Anticancer Agents

Novel pyrazole derivatives, akin to this compound, have shown potential as antimicrobial and anticancer agents. Research has been conducted on synthesizing these derivatives and evaluating their efficacy against various cancer cell lines and microbial strains, indicating their potential therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Characterization of Complex Molecules

Pyrazole derivatives, related to this compound, have been synthesized and characterized to understand their structure and properties better. This research is crucial for the development of new materials and pharmaceuticals. Characterization through various spectroscopic methods provides insights into the potential applications of these compounds in different fields (Titi et al., 2020).

Synthesis of Tridentate Compounds and their Cytotoxic Activity

Research on tridentate compounds that share structural similarities with this compound has revealed their cytotoxic properties. This research is instrumental in developing new anticancer drugs and understanding the mechanisms behind their cytotoxic effects on tumor cell lines (Kodadi et al., 2007).

Future Directions

The future directions of research involving this compound could involve exploring its potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also focus on developing and optimizing synthetic methods for this compound.

properties

IUPAC Name

2-(4-methylpyrazol-1-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-6-4-8-9(5-6)3-2-7;;/h4-5H,2-3,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUSSSWEEZLAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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